![molecular formula C13H22OSSi B14364015 tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane CAS No. 94718-51-1](/img/structure/B14364015.png)
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is an organosilicon compound characterized by the presence of a tert-butyl group, two methyl groups, a phenylsulfanyl group, and a methoxy group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with phenylsulfanyl methanol in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is used as a protecting group for alcohols and amines due to its stability under acidic and basic conditions. It is also employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Biology and Medicine
In biological and medicinal research, this compound can be used to modify biomolecules, enhancing their stability and solubility. It is also investigated for its potential role in drug delivery systems where the silicon-based moiety can improve the pharmacokinetic properties of therapeutic agents .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of advanced polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane involves the interaction of its functional groups with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the methoxy group can undergo nucleophilic substitution. The silicon atom provides a stable framework that can enhance the overall stability and reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the phenylsulfanyl and methoxy groups.
tert-Butyldiphenylsilyl chloride: Contains phenyl groups instead of methyl groups, offering different steric and electronic properties.
tert-Butyl(chloro)dimethylsilane: Similar but with a chloro group instead of a methoxy group.
Uniqueness
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is unique due to the combination of its functional groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in selective protection and functionalization reactions in organic synthesis .
Propiedades
Número CAS |
94718-51-1 |
|---|---|
Fórmula molecular |
C13H22OSSi |
Peso molecular |
254.47 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(phenylsulfanylmethoxy)silane |
InChI |
InChI=1S/C13H22OSSi/c1-13(2,3)16(4,5)14-11-15-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Clave InChI |
SXIZPUXUEKXHAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


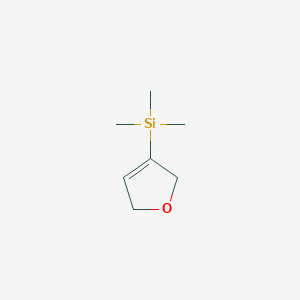
![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)
![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)
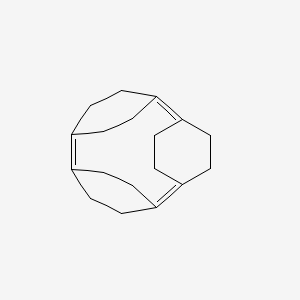

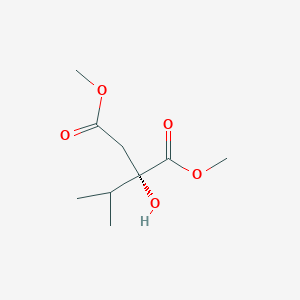

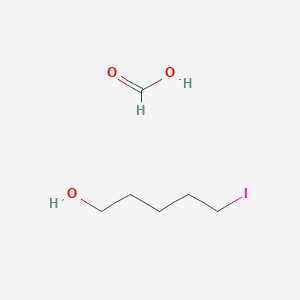
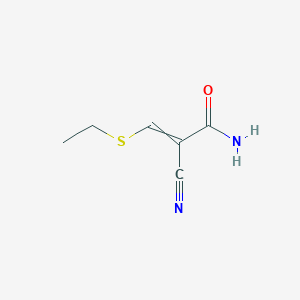
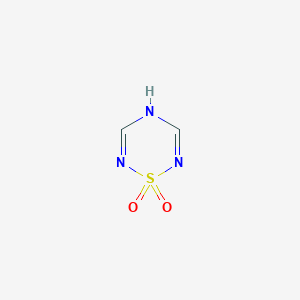
![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
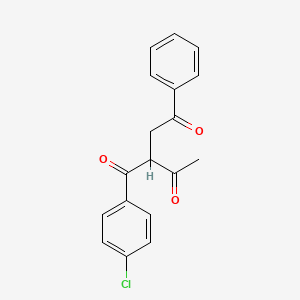
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
